[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methanol
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Overview
Description
[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methanol is a heterocyclic compound that features both a thiophene ring and an oxadiazole ring. These rings are known for their significant roles in medicinal chemistry and material science due to their unique chemical properties and biological activities . The compound’s structure allows it to participate in various chemical reactions, making it a valuable molecule for research and industrial applications.
Preparation Methods
The synthesis of [3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methanol typically involves the formation of the oxadiazole ring through cyclization reactions. One common method is the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient production of the compound with high yields. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and high purity.
Chemical Reactions Analysis
[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases.
Mechanism of Action
The mechanism of action of [3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methanol involves its interaction with specific molecular targets and pathways. For instance, derivatives of oxadiazole have been shown to inhibit enzymes like carbonic anhydrase, which is involved in various physiological processes . The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar compounds to [3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methanol include other thiophene and oxadiazole derivatives. For example:
Thiophene derivatives: These compounds are known for their electronic properties and are used in organic electronics and pharmaceuticals.
Oxadiazole derivatives: These compounds have diverse biological activities and are used in drug development and material science. The uniqueness of this compound lies in its combined structure, which allows it to exhibit properties of both thiophene and oxadiazole rings, making it a versatile compound for various applications.
Properties
IUPAC Name |
(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2S/c10-3-6-8-7(9-11-6)5-1-2-12-4-5/h1-2,4,10H,3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPARLKVFEDBTSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NOC(=N2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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